molecular formula C20H19N2NaO7S B12706041 Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate CAS No. 94086-84-7

Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate

Cat. No.: B12706041
CAS No.: 94086-84-7
M. Wt: 454.4 g/mol
InChI Key: CPQGLDFUDXMDOR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate is a complex organic compound with a molecular formula of C20H19N2O7S. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with various functional groups. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-7-nitro-2-naphthalenesulfonic acid with 4-aminophenyl-2-methoxyethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for various dyes and pigments.

    Biology: The compound is used in biochemical assays and as a fluorescent probe for studying biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the functional groups present on the compound, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-hydroxy-7-methylamino-2-naphthalenesulfonic acid: This compound has a similar naphthalene ring system but with different substituents.

    Sodium 4-hydroxy-7-aminonaphthalene-2-sulphonate: Another similar compound with different functional groups.

Uniqueness

Sodium 4-hydroxy-7-(4-((2-methoxyethoxycarbonyl)amino)anilino)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

94086-84-7

Molecular Formula

C20H19N2NaO7S

Molecular Weight

454.4 g/mol

IUPAC Name

sodium;4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate

InChI

InChI=1S/C20H20N2O7S.Na/c1-28-8-9-29-20(24)22-15-4-2-14(3-5-15)21-16-6-7-18-13(10-16)11-17(12-19(18)23)30(25,26)27;/h2-7,10-12,21,23H,8-9H2,1H3,(H,22,24)(H,25,26,27);/q;+1/p-1

InChI Key

CPQGLDFUDXMDOR-UHFFFAOYSA-M

Canonical SMILES

COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.